

Application Notes and Protocols for Bioconjugation with 14-(Fmoc-amino)-tetradecanoic acid

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Compound of Interest		
Compound Name:	14-(Fmoc-amino)-tetradecanoic acid	
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Introduction

14-(Fmoc-amino)-tetradecanoic acid is a versatile bifunctional linker molecule widely employed in bioconjugation, particularly for the lipidation of peptides and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a C14 alkyl chain, which enhances hydrophobicity, a terminal carboxylic acid, and a fluorenylmethoxycarbonyl (Fmoc) protected amine. This strategic design allows for sequential and controlled conjugation to biomolecules.

The Fmoc protecting group provides a stable shield for the terminal amine under a variety of reaction conditions and can be selectively removed under mild basic conditions, typically using a piperidine solution.[4][5] This orthogonality is a cornerstone of its utility, enabling a two-step conjugation strategy. The terminal carboxylic acid can be activated using standard peptide coupling reagents to form a stable amide bond with primary amines on a target molecule.[1][3]

These application notes provide an overview of the key bioconjugation techniques involving **14- (Fmoc-amino)-tetradecanoic acid**, along with detailed, generalized protocols for its use.

Key Applications



- Peptide Lipidation: The covalent attachment of the C14 lipid chain to a peptide can significantly enhance its therapeutic properties. Lipidation can increase a peptide's plasma half-life by promoting binding to serum albumin, improve its membrane permeability, and enhance its overall bioavailability. This strategy is instrumental in the development of peptide-based drugs.
- PROTAC Synthesis: In the field of targeted protein degradation, **14-(Fmoc-amino)-tetradecanoic acid** serves as a flexible linker to connect a protein-of-interest (POI) binding ligand and an E3 ligase ligand. The length and flexibility of the C14 alkyl chain are critical parameters in optimizing the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[1][2][3]

Chemical Properties and Handling

Property	Value
Chemical Formula	C29H39NO4
Molecular Weight	465.63 g/mol
Appearance	White to off-white solid
Storage	Store at -20°C for long-term stability.
Solubility	Soluble in organic solvents such as DMF, DMSO, and DCM.

Note: While specific, published quantitative data for conjugation reactions with **14-(Fmocamino)-tetradecanoic acid** is limited, the following protocols are based on well-established principles of Fmoc chemistry and peptide coupling. Yields are estimates and will vary depending on the specific substrate and reaction conditions. Optimization is recommended for each new application.

Experimental Protocols

Protocol 1: Fmoc Deprotection of 14-(Fmoc-amino)-tetradecanoic acid



This protocol describes the removal of the Fmoc protecting group to expose the terminal primary amine for subsequent conjugation.

Materials:

- 14-(Fmoc-amino)-tetradecanoic acid
- N,N-Dimethylformamide (DMF), anhydrous
- Piperidine
- Nitrogen or Argon gas
- Reaction vessel (e.g., round-bottom flask with a stir bar)
- Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)

Procedure:

- Dissolution: Dissolve **14-(Fmoc-amino)-tetradecanoic acid** in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1 M.
- Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
- Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
- Monitoring: Monitor the progress of the reaction by TLC. The product, 14-aminotetradecanoic acid, will have a different Rf value than the starting material. The disappearance of the UV-active Fmoc group can also be observed.
- Work-up: Once the reaction is complete, remove the DMF and piperidine under reduced pressure (rotary evaporation).
- Purification: The crude product can be purified by silica gel chromatography to yield pure 14amino-tetradecanoic acid.

Expected Outcome:



Parameter	Expected Value
Reaction Time	30 - 120 minutes
Yield	>95% (typical for Fmoc deprotection)

Protocol 2: Carboxyl Group Activation and Amide Bond Formation

This protocol outlines the conjugation of the carboxylic acid moiety of **14-(Fmoc-amino)-tetradecanoic acid** to a primary amine-containing molecule (e.g., a peptide or a linker).

Materials:

- 14-(Fmoc-amino)-tetradecanoic acid
- Amine-containing substrate (e.g., peptide, protein, or linker)
- Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
- Base (e.g., N,N-Diisopropylethylamine DIPEA)
- Nitrogen or Argon gas
- Reaction vessel
- Purification supplies (e.g., HPLC system)

Procedure:

- Reagent Preparation: In a reaction vessel under an inert atmosphere, dissolve 14-(Fmocamino)-tetradecanoic acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.1 eq.), and if using HATU/HBTU, an additive like HOBt (1.1 eq.) in anhydrous DMF.
- Activation: Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.



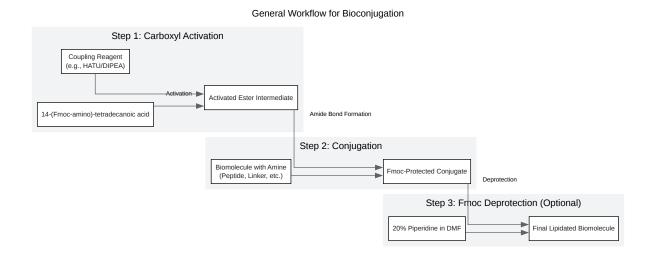
- Substrate Addition: In a separate vessel, dissolve the amine-containing substrate (1.2 eq.) and DIPEA (2.0 eq.) in anhydrous DMF.
- Coupling Reaction: Add the solution of the amine-containing substrate to the pre-activated **14-(Fmoc-amino)-tetradecanoic acid** solution.
- Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours, depending on the reactivity of the amine.
- Monitoring: Monitor the reaction progress by a suitable analytical technique, such as LC-MS
 or HPLC, to observe the formation of the desired conjugate and the consumption of the
 starting materials.
- Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.
- Purification: The desired bioconjugate is typically purified using reverse-phase highperformance liquid chromatography (RP-HPLC).

Expected Outcome:

Parameter	Expected Value
Reaction Time	2 - 24 hours
Yield	50 - 80% (highly substrate dependent)

Visualizations





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Caption: Workflow for bioconjugation using 14-(Fmoc-amino)-tetradecanoic acid.



Protein of Interest (POI) POI Ligand E3 Ubiquitin Ligase E3 Ligase Ligand Ubiquitination & Degradation Cellular Machinery [from 14-carbon Linker (from 14-amino-tetradecanoic acid)]

Signaling Pathway Analogy: PROTAC Action

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Caption: PROTAC mechanism utilizing a C14 linker.

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